The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications
The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications
Introduction: The Privileged Scaffold of Thieno[3,2-d]pyrimidine
The thieno[3,2-d]pyrimidine scaffold, a bioisostere of the purine nucleus, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides an in-depth review of the synthesis and diverse applications of thieno[3,2-d]pyrimidine derivatives, with a particular focus on their role as potent kinase inhibitors in oncology.[1][2] Designed for researchers, scientists, and drug development professionals, this document consolidates key synthetic methodologies, quantitative biological data, and detailed experimental protocols to serve as a comprehensive resource in the exploration of this versatile heterocyclic system.[1] Thienopyrimidine and its derivatives have been reported to possess a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS protective effects.[3][4][5]
The versatility of the thieno[3,2-d]pyrimidine core allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.[1] This has led to the development of compounds with potent inhibitory activity against a variety of protein kinases implicated in cancer and inflammatory diseases.[1] Their structural similarity to adenine allows them to effectively compete for the ATP-binding site of these enzymes.[1]
Anticancer Activity: Targeting Key Oncogenic Pathways
Thieno[3,2-d]pyrimidine derivatives have shown significant promise as anticancer agents by targeting various components of oncogenic signaling pathways.[2] Their efficacy has been demonstrated in a range of cancer cell lines, including breast, colon, and leukemia.[4][6][7]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which thieno[3,2-d]pyrimidines exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2][7]
1. Phosphoinositide 3-kinase (PI3K) Inhibition:
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that is frequently overactivated in human cancers, making it a prime target for therapeutic intervention.[8] Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective PI3K inhibitors.[8][9] For instance, a series of piperazinone-containing thieno[3,2-d]pyrimidines were found to be potent PI3Kδ inhibitors with significant antiproliferative activity against non-Hodgkin lymphoma cell lines.[9] The concomitant inhibition of PI3Kδ and the bromodomain and extra-terminal (BET) proteins by bifunctional thieno[3,2-d]pyrimidine derivatives has also been explored as a synergistic strategy for treating diffuse large B-cell lymphoma (DLBCL).[10]
Signaling Pathway: PI3K/AKT/mTOR
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.
2. Epidermal Growth Factor Receptor (EGFR) Inhibition:
Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC).[1] Thieno[2,3-d]pyrimidine derivatives, which can be considered bioisosteres of the quinazoline nucleus found in approved EGFR inhibitors like gefitinib and erlotinib, have been designed to target EGFR.[11] These compounds have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[11][12]
3. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating significant anticancer activity in various cancer cell lines.[13]
4. Cyclin-Dependent Kinase (CDK) Inhibition:
CDKs are crucial for cell cycle regulation, and their abnormal activation is a hallmark of cancer.[6] Tricyclic thieno[3,2-d]pyrimidines have been synthesized and shown to induce apoptosis and disrupt the cell cycle in cancer cells, with molecular docking studies suggesting they target CDKs.[6]
Quantitative Data: Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Piperazinone-thieno[3,2-d]pyrimidines | PI3Kδ | Non-Hodgkin Lymphoma | Varies | [9] |
| Bifunctional PI3Kδ-BET inhibitor (10b) | PI3Kδ / BRD4-BD1 | DLBCL | 112 ± 8 nM / 19 ± 1 nM | [10] |
| Thieno[2,3-d]pyrimidine derivative (17f) | VEGFR-2 | HCT-116 / HepG2 | 2.80 ± 0.16 / 4.10 ± 0.45 | [13] |
| Thieno[2,3-d]pyrimidine-sulfonamides | - | MCF7 (Breast) | 22.12 - 37.78 | [4] |
| Tricyclic thieno[3,2-d]pyrimidine (6e) | CDKs (putative) | HeLa (Cervical) | Inhibition rate of 86% at 5.0 µM | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, HT-29, MCF-7) in appropriate media.[4][6]
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Dilute the stock solutions to various concentrations in the cell culture medium.
-
Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubate the plates for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow: MTT Assay
Caption: A generalized workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
Thienopyrimidine derivatives have demonstrated significant anti-inflammatory properties.[3][14] Their mechanism of action in this context often involves the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action: RIPK2 Inhibition
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a novel therapeutic target for various inflammatory diseases.[15] A new RIPK2 inhibitor with a thieno[3,2-d]pyrimidine core, compound HY3, exhibited an IC50 of 11 nM against RIPK2 with high selectivity over RIPK1.[15] This compound showed significant anti-inflammatory and hepatoprotective effects in a model of acute liver injury.[15]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | IC50 | Bioavailability | Model | Reference |
| HY3 | RIPK2 | 11 nM | 46.6% | APAP-induced acute liver injury | [15] |
Antimicrobial Activity
The thienopyrimidine scaffold has also been explored for its potential in developing novel antimicrobial agents.[3][5]
Activity against Gram-Positive Bacteria
Several thieno[2,3-d]pyrimidinediones have been synthesized and evaluated for their antibacterial activity.[16] Two compounds displayed potent activity (2–16 mg/L) against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE).[16] Thieno[2,3-d]pyrimidines have been identified as a novel antibacterial prodrug scaffold, with activity against Mycobacterium tuberculosis and other Gram-positive bacteria.[17]
Antifungal Activity
In addition to antibacterial activity, some halogenated thieno[3,2-d]pyrimidines have demonstrated selective activity against several fungi.[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of thieno[3,2-d]pyrimidine derivatives against bacterial strains.
1. Preparation of Bacterial Inoculum:
-
Grow bacterial strains (e.g., MRSA, VRE) overnight in appropriate broth media.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
3. Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
-
Anticancer Activity (PI3K Inhibition): For 2-aryl-4-morpholinothieno[2,3-d]pyrimidines, a hydroxyl group at the 3-position of the 2-phenyl ring is a key structural requirement for potent PI3K inhibition.[12]
-
Anticancer Activity (EGFR Inhibition): In a series of thieno[2,3-d]pyrimidine-based EGFR inhibitors, a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring and a halogen at the 4-position of the 4-anilino moiety consistently improve inhibitory activity.[12]
-
Anticancer Activity (General): For some tricyclic thieno[3,2-d]pyrimidines, the presence of a second sulfur atom in the form of a pyrimidine-thione enhances antiproliferative activity.[6] Halogenation at the C4-position of the thieno[3,2-d]pyrimidine scaffold has been shown to be critical for cytostatic activity.[7]
Future Perspectives
The thieno[3,2-d]pyrimidine scaffold continues to be a highly versatile and promising platform for the development of novel therapeutic agents.[1] Future research will likely focus on:
-
Optimization of existing lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Exploration of novel biological targets for thieno[3,2-d]pyrimidine derivatives.
-
Development of bifunctional or multi-target inhibitors to address complex diseases like cancer.
-
In-depth investigation of mechanisms of action to better understand the therapeutic potential and potential side effects of these compounds.
The synthetic accessibility and the ease of introducing chemical diversity make the thieno[3,2-d]pyrimidine system a rich area for continued exploration in drug discovery.[1]
References
- Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflamm
- The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applic
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed. (URL: [Link])
-
Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. (URL: [Link])
- Application Notes & Protocols: Thieno[3,2-d]pyrimidine Derivatives for PI3K Inhibitor Synthesis - Benchchem. (URL: )
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC - PubMed Central. (URL: [Link])
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. (URL: [Link])
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: )
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC - NIH. (URL: [Link])
-
(PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ResearchGate. (URL: [Link])
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (URL: [Link])
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][18]triazolo[1,5-a]pyrimidine Derivatives - PMC - NIH. (URL: [Link])
-
Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed. (URL: [Link])
-
Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed. (URL: [Link])
- Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Rel
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC - PubMed Central. (URL: [Link])
-
Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut - bioRxiv. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
